Increased Ring Size Confers a Quantifiable Shift in Lipophilicity Compared to the Piperazine Analog
The target 1,4-diazepane diester exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 0.8 [1]. In contrast, its direct six-membered ring analog, diethyl piperazine-1,4-dipropionate, presents a lower XLogP3 of 0.3 [2]. This 0.5 log unit difference reflects the impact of the extra methylene group in the diazepane ring on overall lipophilicity, influencing membrane permeability and non-specific binding profiles.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | Diethyl piperazine-1,4-dipropionate: 0.3 |
| Quantified Difference | Δ = 0.5 log units (ca. a 3-fold increase in partition coefficient) |
| Conditions | Computed by PubChem's XLogP3 algorithm; standard in silico prediction. |
Why This Matters
This directly impacts procurement decisions for drug conjugate or PROTAC linker design, where alterations in lipophilicity of >0.5 log units are known to profoundly affect cellular permeability, solubility, and bioanalytical behavior, making the diazepane derivative more suitable for applications requiring moderate membrane transit.
- [1] PubChem. Computed Property XLogP3-AA for CID 44150453. National Center for Biotechnology Information. View Source
- [2] PubChem. Computed Property XLogP3-AA for Diethyl piperazine-1,4-dipropionate (CID 24229532). National Center for Biotechnology Information. View Source
